Ethyl 2,6-dibromopyridine-4-carboxylate

Descripción

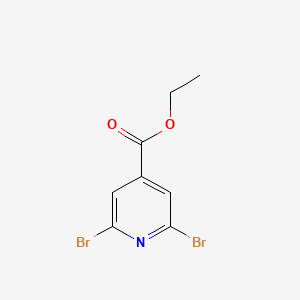

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2,6-dibromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSFXTCLCJXWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238009 | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-70-7 | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090050707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Ethyl 2,6-dibromopyridine-4-carboxylate, a brominated pyridine derivative with the molecular formula , is a versatile intermediate with a wide array of applications in scientific research and industrial processes . The compound is characterized by two bromine atoms at the 2 and 6 positions of the pyridine ring and a carboxylate ester group at the 4 position.

Scientific Research Applications

This compound is widely used in scientific research because of its reactivity and versatility.

Chemistry

- Intermediate in Organic Synthesis It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is a crucial starting material for creating complex molecules, particularly oligopyridines. The two bromine atoms on the structure allow for further modifications through reactions like the Stille coupling, which allows chemists to attach different groups to the pyridine ring, leading to the synthesis of diverse oligopyridine derivatives with potentially valuable applications.

Biology

- Drug Development The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry

- Production of Chemicals this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Synthesis of Oligopyridines

This compound is a crucial starting material for creating more complex molecules, particularly oligopyridines. Its structure, featuring two bromine atoms, allows for further modifications through reactions like the Stille coupling. This enables chemists to attach different groups to the pyridine ring, leading to the synthesis of diverse oligopyridine derivatives with potentially valuable applications.

Other chemical applications

This compound is a versatile building block employed in the synthesis of several biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor . It can be efficiently and selectively produced by reducing alkyl 2,6-dichloropyridine-4-carboxylates with a metal hydride . Metal hydrides that can be used include sodium borohydride, potassium borohydride, or lithium borohydride .

Derivatives

Some compounds similar to this compound include:

- Ethyl 2-bromopyridine-4-carboxylate

- Ethyl 2,6-dichloropyridine-4-carboxylate

- Ethyl 2,6-difluoropyridine-4-carboxylate

Mecanismo De Acción

The mechanism by which Ethyl 2,6-dibromopyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Key Properties :

- Purity : ≥95% (typical commercial grade)

- Storage : Long-term storage under controlled conditions (specifics vary by supplier)

- Hazard Information : Classified as lab-use-only; handling requires adherence to safety protocols outlined in SDS (Safety Data Sheets) .

Comparison with Structurally Similar Compounds

Methyl 2,6-Dibromopyridine-4-carboxylate

Mthis compound (CAS: 119308-57-5) is a methyl ester analog with molecular formula C₇H₅Br₂NO₂ and molecular weight 294.93 g/mol .

Key Differences :

- The methyl ester’s lower molecular weight could improve solubility in polar solvents.

Ethyl 5-Amino-2,6-Dichloropyrimidine-4-carboxylate

This pyrimidine derivative (CAS unspecified) has the formula C₇H₇Cl₂N₃O₂ and molecular weight 263.06 g/mol .

Key Differences :

- The pyrimidine core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

- Chlorine substituents are less reactive than bromine in cross-coupling reactions but reduce steric hindrance.

Bioactive Pyridine/Pyrimidine Derivatives in Natural Extracts

These compounds often lack halogenation but share ester functionalities, highlighting the role of substituents in biological activity.

Actividad Biológica

Ethyl 2,6-dibromopyridine-4-carboxylate (EDBPC) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of EDBPC, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₇Br₂NO₂

- Molecular Weight : 308.95 g/mol

- CAS Number : 90050-70-7

Synthesis

EDBPC can be synthesized through various methods, typically involving the reaction of 2,6-dibromopyridine-4-carboxylic acid with ethanol in the presence of sulfuric acid. The yield of this synthesis can reach up to 93% under optimized conditions .

Antimycobacterial Activity

Research has indicated that derivatives of pyridine compounds exhibit varying degrees of antimycobacterial activity. For instance, amidopyridines and thioamidopyridines have shown promising results against atypical mycobacterial strains, with some compounds demonstrating greater efficacy than standard treatments like isoniazid. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance biological activity .

Table 1: Antimycobacterial Activity of Pyridine Derivatives

| Compound | MIC (μmol/dm³) | Activity Against |

|---|---|---|

| EDBPC | TBD | M. tuberculosis |

| Compound A | 60 | M. kansasii |

| Compound B | 30 | M. avium |

Inhibition of Photosynthesis

Studies have also evaluated the impact of EDBPC on photosynthetic processes. Compounds similar to EDBPC were tested for their inhibitory effects on oxygen evolution rates in spinach chloroplasts, indicating potential herbicidal properties . The inhibitory activity was correlated with lipophilicity, suggesting that more lipophilic compounds tend to exhibit stronger inhibition.

Table 2: Inhibition of Photosynthesis by Pyridine Derivatives

| Compound | IC₅₀ (μmol/dm³) | Lipophilicity (log P) |

|---|---|---|

| EDBPC | TBD | TBD |

| Compound C | 50 | 5.0 |

| Compound D | 30 | 4.5 |

Case Study 1: Antimycobacterial Screening

In a study focused on the screening of various pyridine derivatives for antimycobacterial activity, EDBPC was included among several candidates. Although specific MIC values for EDBPC were not reported, the study highlighted its structural similarity to other active compounds that demonstrated effective inhibition against Mycobacterium species .

Case Study 2: Herbicidal Potential

Another investigation assessed the herbicidal potential of pyridine derivatives, including EDBPC. The results suggested that certain modifications to the pyridine structure could enhance herbicidal activity through increased lipophilicity and better interaction with chloroplast components involved in photosynthesis .

Métodos De Preparación

Esterification of 2,6-Dibromopyridine-4-carboxylic Acid

One common route to synthesize ethyl 2,6-dibromopyridine-4-carboxylate is by esterifying the corresponding 2,6-dibromopyridine-4-carboxylic acid with ethanol. This method typically uses acid catalysis and heating to promote the esterification reaction.

- Reaction conditions: The acid (2,6-dibromopyridine-4-carboxylic acid) is refluxed with ethanol in the presence of sulfuric acid as a catalyst for about 15 hours.

- Yield: High yields are reported, approximately 93%.

- Reference: Elha?k et al., Tetrahedron, 2007.

Summary Table: Esterification Reaction

| Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 2,6-Dibromopyridine-4-carboxylic acid | Ethanol, H2SO4, reflux | 15 hours | 93 | Acid-catalyzed esterification |

Synthesis via Conversion of 2,6-Dibromopyridine-4-carboxylic Acid Chloride

An alternative preparation involves converting the carboxylic acid to its acid chloride intermediate, followed by reaction with ethanol or other alcohols to form the ester.

- Procedure: The acid chloride is prepared by refluxing the acid with thionyl chloride, then reacted with ethanol in the presence of a base such as triethylamine.

- Advantages: This method can offer better control and potentially higher purity.

- Yields: Variable, depending on conditions and purification.

- Additional Notes: This method is used in related syntheses of pyridine-4-carboxylate esters.

Halogen Exchange Method for Preparing 2,6-Dibromopyridine Intermediates

Since the dibromo substituents are critical, an important precursor is 2,6-dibromopyridine, which can be synthesized from 2,6-dichloropyridine by halogen exchange using bromide sources.

- Method: 2,6-Dichloropyridine is reacted with sodium bromide and hydrobromic acid under reflux at 80–150 °C for 24 hours.

- Purification: The crude product is refined by ether extraction.

- Yields: 66–80% with high purity (~98.5% by HPLC).

- Significance: This step provides the dibromo pyridine scaffold necessary for subsequent carboxylation and esterification steps.

- Reference: Chinese patent CN102993086A.

Summary Table: Halogen Exchange Reaction

| Starting Material | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | NaBr, HBr aqueous solution, reflux | 80–150 | 24 | 66–80 | ~98.5% | Ether purification required |

Direct Esterification Using Coupling Agents (Related Ester Derivatives)

In related pyridine-4-carboxylate ester syntheses, coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) facilitate ester formation with various alcohols.

- Procedure: Carboxylic acid is reacted with the alcohol (e.g., benzyl alcohol, ethanol) in the presence of DCC and catalytic DMAP in dichloromethane.

- Yields: Moderate to low yields (15–25%) reported for related esters.

- Relevance: This method can be adapted for ethyl ester formation but is less commonly used for this compound due to cost and yield considerations.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2,6-Dibromopyridine-4-carboxylic acid, ethanol, H2SO4 | Reflux, 15 h | ~93 | High yield, simple setup | Long reaction time |

| Acid chloride intermediate | Thionyl chloride, ethanol, base | Reflux, variable | Moderate | Better control, purity | More steps, use of toxic reagents |

| Halogen exchange for dibromo pyridine | 2,6-Dichloropyridine, NaBr, HBr | Reflux, 80–150 °C, 24 h | 66–80 | Efficient dibromo precursor prep | Requires careful purification |

| Coupling agent mediated esterification | DCC, DMAP, ethanol or other alcohols | Room temp to reflux, 2 days | 15–25 | Mild conditions | Low yield, expensive reagents |

Detailed Research Findings and Notes

- The acid-catalyzed esterification remains the most straightforward and highest-yielding method for preparing this compound.

- The dibromo substitution pattern is typically introduced by halogen exchange from 2,6-dichloropyridine, which is commercially available or synthesized by chlorination of pyridine derivatives.

- Purification by recrystallization or solvent extraction (e.g., ether) is crucial to achieve high purity for subsequent synthetic applications.

- Alternative esterification methods using coupling agents are more common in complex ligand syntheses involving pyridine carboxylates but are less efficient for simple ethyl esters.

- The reaction parameters such as temperature, reaction time, and reagent ratios significantly impact yields and purity, as demonstrated in various patent and literature reports.

This comprehensive review of preparation methods for this compound integrates data from peer-reviewed literature and patent disclosures, providing a professional and authoritative resource for researchers and chemists working with pyridine derivatives.

Q & A

Q. What are the key synthetic routes for Ethyl 2,6-dibromopyridine-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of pyridine derivatives followed by esterification. A common approach involves nucleophilic substitution using brominating agents (e.g., PBr₃ or HBr/H₂O₂) under anhydrous conditions. For example, bromination of ethyl pyridine-4-carboxylate with excess bromine in acetic acid at 80–100°C yields the dibrominated product. Esterification steps often employ ethyl chloroformate with a base (e.g., triethylamine) to stabilize intermediates .

- Critical parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate bromination but risk decomposition |

| Solvent | Acetic acid/DCM | Polar aprotic solvents improve solubility |

| Stoichiometry (Br₂) | 2.2–2.5 eq. | Excess Br₂ ensures complete dibromination |

Q. How is the compound characterized structurally, and what analytical methods are recommended?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and ring puckering. Use SHELXL for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Br vs. ester groups). Coupling constants in ¹H NMR confirm para-substitution.

- IR spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass spectrometry : ESI-MS or EI-MS validates molecular weight (294.93 g/mol) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for heterocyclic synthesis?

The bromine atoms at positions 2 and 6 serve as electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Palladium-catalyzed coupling : React with arylboronic acids (1.1 eq.) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields >75% are achievable for biarylpyridine derivatives .

- Challenges : Steric hindrance from the ester group may reduce reactivity at position 4. Optimize ligand choice (e.g., XPhos) to enhance turnover .

Q. What computational methods validate the compound’s conformational stability and electronic properties?

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient pyridine rings .

- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina. The ester group’s polarity influences solvation and binding .

Q. How can crystallographic data resolve contradictions in reported bond angles or torsion parameters?

Discrepancies in literature data (e.g., C-Br bond lengths) arise from experimental resolution or refinement errors. Use:

- ORTEP-3 : Visualize thermal ellipsoids and validate displacement parameters .

- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals or high-R factors . Example refinement metrics:

| Metric | Acceptable Range |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.15 |

| CCDC Deposition | Mandatory for reproducibility |

Methodological Guidance

Q. What strategies mitigate side reactions during bromination or esterification?

- Controlled bromine addition : Use dropwise addition under N₂ to avoid runaway exotherms.

- Protecting groups : Temporarily protect the ester with tert-butyl groups to prevent hydrolysis .

- Workup : Quench excess Br₂ with Na₂S₂O₃ and purify via column chromatography (silica gel, hexane/EtOAc 4:1) .

Q. How to assess the compound’s potential toxicity for in vitro studies?

While direct toxicity data are scarce, use:

- DSSTox database : Predict LD₅₀ and EC₅₀ values via QSAR models .

- In vitro assays : MTT/MTD testing on cell lines (e.g., HEK293) at 10–100 µM concentrations. Note: The compound is for research only—not FDA-approved for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.